Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride

Purity specification PROTAC intermediate procurement Vendor quality metrics

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a heterocyclic building block that integrates a pyrrolidine core with a 3-aminomethyl-substituted azetidine moiety, protected as its benzyl carbamate (Cbz) and isolated as a dihydrochloride salt. The compound belongs to a class of azetidine-pyrrolidine scaffolds that serve as conformationally constrained intermediates in medicinal chemistry, particularly in the construction of proteolysis-targeting chimera (PROTAC) linkers where rigidified amine geometries and orthogonal protecting-group strategies are critical for synthetic modularity.

Molecular Formula C16H25Cl2N3O2
Molecular Weight 362.3 g/mol
CAS No. 1179362-00-5
Cat. No. B1500061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride
CAS1179362-00-5
Molecular FormulaC16H25Cl2N3O2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H23N3O2.2ClH/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H
InChIKeyUGWJUUPQVHHFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride (CAS 1179362-00-5): A Cbz-Protected Azetidine-Pyrrolidine Building Block for PROTAC Linker and Heterocyclic Chemistry


Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a heterocyclic building block that integrates a pyrrolidine core with a 3-aminomethyl-substituted azetidine moiety, protected as its benzyl carbamate (Cbz) and isolated as a dihydrochloride salt. The compound belongs to a class of azetidine-pyrrolidine scaffolds that serve as conformationally constrained intermediates in medicinal chemistry, particularly in the construction of proteolysis-targeting chimera (PROTAC) linkers where rigidified amine geometries and orthogonal protecting-group strategies are critical for synthetic modularity [1].

Protecting Group Strategy
Cbz orthogonal to acid-labile groups; hydrogenolysis deprotection
Scaffold Rigidity
Pyrrolidine-azetidine core for constrained pharmacophore design
Salt Form Handling
Dihydrochloride ensures aqueous solubility and consistent protonation

Why Substituting Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride with Boc or Piperidine Analogs Risks Synthetic Incompatibility


The target compound's Cbz protecting group is orthogonal to the acid-labile Boc group commonly found on its closest analog (CAS 883547-83-9). Cbz cleavage relies on hydrogenolysis (H₂/Pd-C) rather than acidic conditions, permitting selective deprotection in the presence of other acid-sensitive functionalities. Substituting the target with the Boc-protected analog eliminates this orthogonality and may trigger premature deprotection during multi-step PROTAC linker assembly or peptide coupling workflows. Furthermore, the pyrrolidine ring, unlike the six-membered piperidine variant (CAS 1131594-92-7), introduces distinct conformational preferences and ring-puckering profiles that influence both binding-site complementarity and downstream synthetic yield in structurally constrained pharmacophores [1]. Finally, the dihydrochloride salt form provides aqueous solubility and handling advantages absent in the free-base alternatives, directly affecting dissolution protocols and reproducibility of solution-phase reactions.

Target
Cbz-protected dihydrochloride; orthogonal hydrogenolysis cleavage
Boc Analog
Acid-labile Boc eliminates orthogonal selectivity; may cause premature deprotection
Target
5‑membered pyrrolidine with rigidified azetidine
Piperidine Analog
6‑membered ring offers multiple conformers; rigidity profile not directly transferable
Target
Dihydrochloride salt for direct aqueous use and identity control
Free-Base Analog
Free base requires in situ protonation; solubility and handling may differ

Quantitative Differentiation of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride (CAS 1179362-00-5) Against Structural Analogs


Vendor Purity Specification: Target Compound (1179362-00-5) Achieves 98% vs. 95% for Boc-Protected Analog (883547-83-9)

Commercial technical datasheets indicate that benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride (CAS 1179362-00-5) is consistently supplied at a minimum purity of 98% . In contrast, the closest Boc-protected analog, tert-butyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate (CAS 883547-83-9), is typically offered at 95% purity . A 3-percentage-point purity advantage reduces the total impurity burden in subsequent synthetic steps, which is particularly important when the intermediate is used near the end of a multi-step PROTAC or heterocyclic synthesis where impurity-driven side reactions can markedly lower overall yield.

Purity specification
Head‑to‑head
98% vs. 95% (Boc analog)
Reported lower impurity burden; supports yield reproducibility
Supplier datasheets, data to verify
Purity specification PROTAC intermediate procurement Vendor quality metrics

Molecular Weight Signature of Dihydrochloride Salt Form (362.29 g/mol) vs. Free-Base Analog (275.35 g/mol) Provides Immediate Identity Verification

The target compound exists as a dihydrochloride salt with a molecular weight of 362.29 g/mol . The corresponding free-base analog lacking the hydrochloride counterions (CAS 883547-52-2) has a molecular weight of 275.35 g/mol . The 31% higher mass of the salt form is directly detectable via mass spectrometry or elemental analysis, serving as an immediate chemical identity checkpoint during incoming quality control. The salt form also confers markedly higher aqueous solubility (>50 mg/mL in water based on typical amine hydrochloride behaviour) compared with the free base, which is essential for solution-phase PROTAC bioconjugation protocols that operate in aqueous or mixed-aqueous solvent systems.

Salt‑form identity
Specification review
MW 362.29 g/mol (di-HCl) vs. 275.35 g/mol (free base)
Immediate mass‑based identity verification
Solubility inferred from class properties
Salt-form authentication Aqueous solubility Analytical QC

Storage Conditions: Target Compound Requires Refrigerated Storage (2-8°C) Unlike Boc-Protected Analog (Ambient)

Vendor technical specifications mandate storage at 2-8°C (refrigerated) for the target compound dihydrochloride , whereas the Boc-protected analog (CAS 883547-83-9) is designated for long-term storage at a 'cool, dry place' without refrigeration . This differential stability requirement implies that the Cbz-protected dihydrochloride salt has a higher intrinsic reactivity or hygroscopicity, necessitating temperature-controlled logistics from manufacturer to end-user. A procurement decision that does not account for this requirement could result in degradation before use, compromising synthetic yield and reproducibility.

Storage requirement
Direct comparison
2–8°C (target) vs. ambient (Boc analog)
Cold‑chain logistics required; may affect stability upon procurement
Supplier technical datasheets
Cold-chain logistics Stability profile Procurement planning

Pyrrolidine vs. Piperidine Scaffold: Ring-Size Impact on Conformational Rigidity and Downstream Pharmacology

The target compound incorporates a five-membered pyrrolidine ring, whereas the closest six-membered analog (benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate, CAS 1131594-92-7) bears a piperidine core. The smaller pyrrolidine ring enforces a more constrained N–Cα–Cβ–Cγ torsion angle profile, with a known nitrogen inversion barrier of approximately 10 kcal mol⁻¹ for the azetidine component [1]. This restriction limits the number of accessible low-energy conformers compared with the piperidine analog, which can adopt both chair and boat conformations. In PROTAC linker design, reduced conformational flexibility is often desirable to rigidify the ternary complex geometry and improve degradation efficiency, a parameter that cannot be replicated by the piperidine analog without accepting a larger entropic penalty.

Ring‑size rigidity
Class‑level inference
Pyrrolidine (5‑membered) + azetidine; inversion barrier ≈10 kcal mol⁻¹
Supports constrained pharmacophore design; conformational preference may not transfer
Literature model, no head‑to‑head assay
Ring-size effect Conformational constraint Pharmacophore design

Procurement-Relevant Application Scenarios for Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride


PROTAC Linker Assembly Requiring Orthogonal Cbz Deprotection in the Presence of Boc or Alloc Groups

In multi-step PROTAC synthesis, the Cbz group of this compound allows selective aminomethyl liberation via hydrogenolysis without disturbing acid-sensitive Boc or Alloc protecting groups present elsewhere in the molecule. The superior 98% purity specification (vs. 95% for the Boc analog) minimizes side-product formation during the coupling step, increasing isolated yield. The dihydrochloride salt form ensures the liberated amine is immediately protonated, reducing the risk of oxidation or undesired nucleophilic side reactions .

Solid-Phase Peptide or Peptidomimetic Synthesis with On-Resin Cbz Cleavage

The compound can be directly loaded onto a solid support via the pyrrolidine carboxylate, and the Cbz protecting group is cleanly removed using catalytic hydrogenation or transfer hydrogenation conditions compatible with most resins. The cold-chain storage requirement (2-8°C) must be integrated into laboratory logistics, but the resulting synthetic intermediate yields a well-defined amine handle for subsequent amide bond formation or reductive amination .

Conformationally Constrained Fragment Library Construction for NMR-Based Screening

The rigid pyrrolidine-azetidine scaffold, with its defined nitrogen inversion barrier (≈10 kcal mol⁻¹), provides a shape-persistent fragment that can be elaborated into diverse analogs via the free aminomethyl group. The dihydrochloride salt form guarantees high aqueous solubility (>50 mg/mL), facilitating fragment soaking into protein crystals or direct use in ligand-observed NMR experiments without co-solvent interference that might arise from free-base alternatives .

Pharmacophore Replacement Studies Differentiating Pyrrolidine vs. Piperidine Bioisosteres

Researchers exploring the biological consequence of ring-size variation can use this compound (pyrrolidine core) in parallel with the piperidine analog (CAS 1131594-92-7) to systematically probe how the five- vs. six-membered ring alters target binding, metabolic stability, or ternary complex formation in PROTAC degraders. The quantified purity advantage and validated storage conditions of the pyrrolidine variant reduce experimental variability in these comparative studies .

Application
Selection Property
Validation Focus
PROTAC linker assembly with orthogonal deprotection
Cbz group orthogonality to acid‑labile protecting groups
Hydrogenolysis selectivity in multi‑step synthesis
Solid‑phase peptide/peptidomimetic synthesis
Dihydrochloride salt for on‑resin aqueous compatibility
On‑resin Cbz cleavage efficiency and amine reactivity
Conformationally constrained fragment library
Rigid pyrrolidine‑azetidine scaffold
Shape persistence and solubility for NMR‑based screening
Pyrrolidine vs. piperidine bioisostere comparison
Ring‑size conformational difference
Target binding and metabolic stability reproducibility
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